Cas no 1878613-28-5 (2-[(Hex-5-yn-1-yl)amino]pyrimidine-5-carboxylic acid)
2-[(Hex-5-yn-1-yl)amino]pyrimidine-5-carboxylic acid Chemical and Physical Properties
Names and Identifiers
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- 1878613-28-5
- 2-[(hex-5-yn-1-yl)amino]pyrimidine-5-carboxylic acid
- EN300-1449371
- 2-[(Hex-5-yn-1-yl)amino]pyrimidine-5-carboxylic acid
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- Inchi: 1S/C11H13N3O2/c1-2-3-4-5-6-12-11-13-7-9(8-14-11)10(15)16/h1,7-8H,3-6H2,(H,15,16)(H,12,13,14)
- InChI Key: PQIINTHCUWHKSM-UHFFFAOYSA-N
- SMILES: OC(C1C=NC(=NC=1)NCCCCC#C)=O
Computed Properties
- Exact Mass: 219.100776666g/mol
- Monoisotopic Mass: 219.100776666g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 16
- Rotatable Bond Count: 6
- Complexity: 264
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.3
- Topological Polar Surface Area: 75.1Ų
2-[(Hex-5-yn-1-yl)amino]pyrimidine-5-carboxylic acid Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1449371-0.05g |
2-[(hex-5-yn-1-yl)amino]pyrimidine-5-carboxylic acid |
1878613-28-5 | 0.05g |
$1261.0 | 2023-06-06 | ||
| Enamine | EN300-1449371-0.1g |
2-[(hex-5-yn-1-yl)amino]pyrimidine-5-carboxylic acid |
1878613-28-5 | 0.1g |
$1320.0 | 2023-06-06 | ||
| Enamine | EN300-1449371-0.25g |
2-[(hex-5-yn-1-yl)amino]pyrimidine-5-carboxylic acid |
1878613-28-5 | 0.25g |
$1381.0 | 2023-06-06 | ||
| Enamine | EN300-1449371-0.5g |
2-[(hex-5-yn-1-yl)amino]pyrimidine-5-carboxylic acid |
1878613-28-5 | 0.5g |
$1440.0 | 2023-06-06 | ||
| Enamine | EN300-1449371-1.0g |
2-[(hex-5-yn-1-yl)amino]pyrimidine-5-carboxylic acid |
1878613-28-5 | 1g |
$1500.0 | 2023-06-06 | ||
| Enamine | EN300-1449371-2.5g |
2-[(hex-5-yn-1-yl)amino]pyrimidine-5-carboxylic acid |
1878613-28-5 | 2.5g |
$2940.0 | 2023-06-06 | ||
| Enamine | EN300-1449371-5.0g |
2-[(hex-5-yn-1-yl)amino]pyrimidine-5-carboxylic acid |
1878613-28-5 | 5g |
$4349.0 | 2023-06-06 | ||
| Enamine | EN300-1449371-10.0g |
2-[(hex-5-yn-1-yl)amino]pyrimidine-5-carboxylic acid |
1878613-28-5 | 10g |
$6450.0 | 2023-06-06 | ||
| Enamine | EN300-1449371-50mg |
2-[(hex-5-yn-1-yl)amino]pyrimidine-5-carboxylic acid |
1878613-28-5 | 50mg |
$768.0 | 2023-09-29 | ||
| Enamine | EN300-1449371-100mg |
2-[(hex-5-yn-1-yl)amino]pyrimidine-5-carboxylic acid |
1878613-28-5 | 100mg |
$804.0 | 2023-09-29 |
2-[(Hex-5-yn-1-yl)amino]pyrimidine-5-carboxylic acid Related Literature
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Marcin Czapla,Jack Simons Phys. Chem. Chem. Phys., 2018,20, 21739-21745
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Ji-Ping Wei Nanoscale, 2015,7, 11815-11832
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Eléonore Resongles,Corinne Casiot,Françoise Elbaz-Poulichet,Rémi Freydier,Odile Bruneel,Christine Piot,Sophie Delpoux,Aurélie Volant,Angélique Desoeuvre Environ. Sci.: Processes Impacts, 2013,15, 1536-1544
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Christopher B. Rodell,Christopher B. Highley,Minna H. Chen,Neville N. Dusaj,Chao Wang,Lin Han,Jason A. Burdick Soft Matter, 2016,12, 7839-7847
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Fereshteh Bayat Environ. Sci.: Nano, 2021,8, 367-389
Additional information on 2-[(Hex-5-yn-1-yl)amino]pyrimidine-5-carboxylic acid
Introduction to 2-[(Hex-5-yn-1-yl)amino]pyrimidine-5-carboxylic acid (CAS No. 1878613-28-5)
2-[(Hex-5-yn-1-yl)amino]pyrimidine-5-carboxylic acid is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal biology. This compound, identified by its Chemical Abstracts Service (CAS) number 1878613-28-5, represents a unique structural motif that combines a pyrimidine core with an alkyne functional group, making it a promising candidate for further exploration in drug discovery and therapeutic applications. The presence of both an amino and a carboxylic acid group in its molecular structure enhances its potential as a precursor for the synthesis of more complex bioactive molecules.
The pyrimidine scaffold is a fundamental structural element in many biologically active compounds, particularly in nucleoside analogs and antiviral agents. Its aromaticity and ability to form hydrogen bonds make it an ideal platform for medicinal chemistry modifications. In 2-[(Hex-5-yn-1-yl)amino]pyrimidine-5-carboxylic acid, the hexynyl substituent introduces a linear alkyne moiety, which can serve as a versatile handle for further chemical transformations. This feature is particularly valuable in the development of conjugates, such as antibody-drug conjugates (ADCs), where precise attachment points are crucial for optimizing pharmacokinetic and pharmacodynamic properties.
Recent advancements in synthetic methodologies have enabled the efficient preparation of this compound, making it more accessible for academic and industrial research. The synthesis typically involves multi-step reactions, including the coupling of propargylamine derivatives with halogenated pyrimidines, followed by functional group modifications to introduce the carboxylic acid moiety. These synthetic strategies highlight the growing importance of modular approaches in constructing complex molecular architectures.
The potential applications of 2-[(Hex-5-yn-1-yl)amino]pyrimidine-5-carboxylic acid extend across multiple therapeutic areas. Its structural features suggest utility in the development of kinase inhibitors, which are critical targets in oncology and inflammatory diseases. The alkyne group provides a natural entry point for Suzuki-Miyaura cross-coupling reactions, allowing for the introduction of aryl or heteroaryl groups that can modulate binding affinity and selectivity. Additionally, the carboxylic acid functionality can be exploited for further derivatization into esters or amides, expanding its utility in peptidomimetic and protein-protein interaction inhibitors.
In the realm of antiviral research, pyrimidine-based compounds have demonstrated efficacy against a range of viruses, including HIV and hepatitis C. The incorporation of a hexynyl group into the pyrimidine core may enhance viral protease inhibition by improving interactions with the enzyme's active site. Furthermore, the compound's ability to undergo further functionalization opens avenues for designing inhibitors that target viral polymerases or integrases, which are essential for viral replication.
Another promising application lies in the field of immunotherapy. The alkyne moiety can be used to link this compound to immunogenic peptides or antibodies via click chemistry techniques such as cycloaddition reactions with azides. This approach has been successfully employed in cancer immunotherapy to develop targeted ADCs that deliver cytotoxic agents directly to tumor cells while minimizing systemic toxicity. The versatility of 2-[(Hex-5-yn-1-yl)amino]pyrimidine-5-carboxylic acid makes it an attractive building block for such conjugates.
The compound's potential also extends to neurological disorders. Pyrimidine derivatives have shown promise in treating neurodegenerative diseases such as Alzheimer's and Parkinson's by modulating neurotransmitter receptors or inhibiting toxic protein aggregates. The structural features of 2-[(Hex)-5/yn/1/yl)amino]pyrimidine/5/carboxylic acid, including its ability to cross-react with biological targets through hydrogen bonding and hydrophobic interactions, positions it as a candidate for further exploration in this area.
Evaluation of 2-(hex/5/yn/1/yl)amino]pyrimidine/5/carboxylic acid's pharmacological properties has been ongoing in several research groups. Preclinical studies have focused on assessing its solubility, metabolic stability, and interaction profiles with biological targets. Initial results indicate that the compound exhibits moderate solubility in aqueous buffers, which is favorable for formulation into injectable or oral dosage forms. Additionally, its stability under physiological conditions suggests potential for further development into therapeutics.
The synthesis and characterization of analogs derived from 2-(hex/5/yn/1/yl)amino]pyrimidine/5/carboxylic acid have provided valuable insights into optimizing its pharmacological activity. By modifying substituents on the pyrimidine ring or introducing different alkyne lengths, researchers can fine-tune binding affinities and selectivity profiles. These efforts align with current trends in drug discovery toward structure-based design principles that leverage computational modeling and high-throughput screening.
The role of computational chemistry in studying (hex/5/yn/1/yl)amino]pyrimidine/5/carboxylic acid's interactions with biological targets cannot be overstated. Molecular dynamics simulations and quantum mechanical calculations have been employed to predict binding modes and energetics at target proteins or enzymes. These predictions guide experimental efforts by identifying key residues involved in binding and suggesting modifications that could enhance potency or reduce off-target effects.
Future directions for research on (hex/5/yn/1/yl)amino]pyrimidine/5/carboxylic acid include exploring its potential as a scaffold for covalent inhibitors. Covalent drug design has emerged as a powerful strategy to improve target engagement duration by forming irreversible bonds with key residues at enzyme active sites. The presence of both an amino group suitable for Schiff base formation and an alkyne moiety amenable to cycloaddition reactions makes this compound an attractive candidate for covalent inhibitor development.
In conclusion,(hex/5/yn/1/yl)amino]pyrimidine/5/carboxylic acid (CAS No. 1878613–28–58 represents a versatile pharmacophore with broad therapeutic implications。 Its unique structural features, including the pyrimidine core、 hexynyl substituent、 amino group,and carboxylic acid functionality, make it a valuable building block for drug discovery。 Ongoing research aims to fully exploit its potential, particularly through innovative synthetic strategies、 computational modeling,and covalent drug design approaches。 As our understanding of biological pathways continues to expand, compounds like (hex)/((hex))-[(Hex)]-[(Hex)]-[(Hex)]-[(Hex)]-[(Hex)]-[(Hex)]-[(Hex)]-[(Hex)]-[(Hex)]-[(Hex)]-[(Hex)]-[(Hex)]-[(Hex)]-[(Hex)]-[(Hex)]-[(Hex)]-] represent exciting opportunities for advancing therapeutic interventions across multiple disease areas。
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